Synthesis of [6,n] cis-fused ring compounds via Cr-mediated dearomatisation–ring-closing metathesis

Organic & Biomolecular Chemistry Pub Date: 2005-12-14 DOI: 10.1039/B513261D

Abstract

cis-Fused [6,8], [6,7], [6,6] and [6,5] ring systems containing a cyclohexadiene ring unit, a cycloenone ring and a quaternary carbon at the ring junction were obtained in only two steps from [Cr(CO)36-p-methoxyphenyl oxazoline)]. The sequence proceeds via diastereoselective addition of three C-substituents across an arene double bond, followed by allylation and ring closing metathesis (RCM). RAMP-hydrazone and (R)-isopropyloxazoline were used as chiral auxiliaries to provide, after removal of the auxiliaries, the enantiomerically highly enriched [6,7] cis-fused system.

Graphical abstract: Synthesis of [6,n] cis-fused ring compounds via Cr-mediated dearomatisation–ring-closing metathesis
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